6-Fluoro-2,2-dimethyl-4-chromanone

Overview

Description

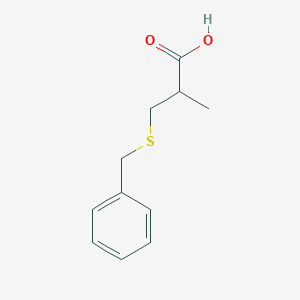

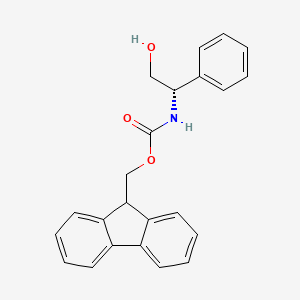

6-Fluoro-2,2-dimethyl-4-chromanone is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C11H13FO2 and it has a molecular weight of 196.22 .

Molecular Structure Analysis

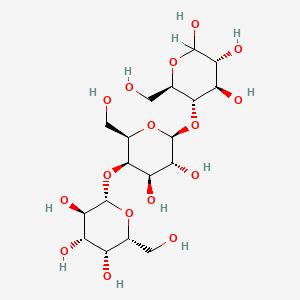

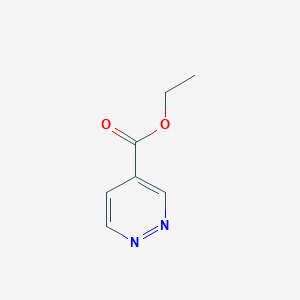

The molecular structure of 6-Fluoro-2,2-dimethyl-4-chromanone consists of a fusion of a benzene nucleus with dihydropyran . The SMILES string representation of the molecule isOC(C1)C2=C(C=CC(F)=C2)OC1(C)C . Physical And Chemical Properties Analysis

6-Fluoro-2,2-dimethyl-4-chromanone is a solid compound . Its molecular formula is C11H13FO2 and it has a molecular weight of 196.22 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Anticancer Activity

6-Fluoro-2,2-dimethyl-4-chromanone: has been studied for its potential anticancer properties. The compound’s structure allows it to interact with various biological targets that are relevant in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use in developing new anticancer drugs .

Enzyme Inhibition

This compound is used as a synthesis intermediate for enzyme inhibitors. Specifically, it has been found to inhibit Sirtuin 2 , an enzyme associated with aging diseases. This application is crucial in the development of treatments for age-related conditions .

Dye-Sensitized Solar Cells (DSSCs)

6-Fluoro-2,2-dimethyl-4-chromanone: is utilized in the synthesis of intermediates for dye-sensitized solar cells . Its structure is beneficial for creating components that enhance the efficiency of DSSCs, which are a promising type of solar cell due to their lower production costs compared to traditional silicon cells .

Antimicrobial and Antifungal Agents

The compound’s derivatives have shown broad-spectrum antibacterial activity against various bacterial strains. Additionally, when modified with azolyl and benzylidene groups, it yields potent antifungal agents, highlighting its versatility in developing new antimicrobial drugs .

Antiparasitic Activity

Chroman-4-one analogs, which include 6-Fluoro-2,2-dimethyl-4-chromanone , have displayed significant antiparasitic activity. They target enzymes like pteridine reductase-1 and inhibit parasites such as T. brucei and L. infantum , which are responsible for diseases like sleeping sickness and leishmaniasis .

Sensor Applications

The fluorine group in 6-Fluoro-2,2-dimethyl-4-chromanone enhances its lipophilicity, which is advantageous for further functionalization via nucleophilic aromatic substitution. This property is exploited in the synthesis of chromophoric xerogels used in sensor applications .

Neuroprotective Effects

Research suggests that chromanone compounds, including 6-Fluoro-2,2-dimethyl-4-chromanone , may have neuroprotective effects. These effects are potentially useful in treating neurodegenerative diseases by protecting nerve cells from damage or degeneration .

Anti-inflammatory and Analgesic Properties

The compound has been associated with anti-inflammatory and analgesic properties. It can be used to develop new medications that relieve pain and reduce inflammation, which is beneficial for conditions such as arthritis .

Safety and Hazards

6-Fluoro-2,2-dimethyl-4-chromanone is classified under Storage Class Code 11, which refers to Combustible Solids . It does not have a flash point, indicating that it does not have a temperature at which it can ignite . For safe handling, it is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Chromanone compounds, which are structurally similar, have been found to exhibit a wide range of pharmacological activities

Mode of Action

Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . More research is required to elucidate the specific interactions of 6-Fluoro-2,2-dimethyl-4-chromanone with its targets.

Biochemical Pathways

Chromanone analogs have been associated with diverse biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given the diverse biological activities associated with chromanone analogs , it is likely that this compound may have multiple effects at the molecular and cellular levels

properties

IUPAC Name |

6-fluoro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMDEXLUJRBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453826 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,2-dimethyl-4-chromanone | |

CAS RN |

105799-73-3 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)